molecular formula C17H17N3O6S B2557052 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 1286710-34-6

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2557052
CAS No.: 1286710-34-6
M. Wt: 391.4
InChI Key: FKHVLEHIEFBLOC-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O6S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Toxicity Assessment

A study by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the one . These compounds were evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The research highlighted the binding and moderate inhibitory effects of these compounds across various assays, suggesting their potential in pharmacological applications (Faheem, 2018).

Antimicrobial Evaluation

Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, investigating their antimicrobial and hemolytic activities. These compounds showed variable antimicrobial activity against selected microbial species, underscoring the antimicrobial application potential of 1,3,4-oxadiazole derivatives (Gul et al., 2017).

Enzyme Inhibition and Biochemical Screening

Research by Rehman et al. (2013) on a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives demonstrated relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showcasing the utility of these compounds in biochemical applications and as enzyme inhibitors (Rehman et al., 2013).

Synthesis and Characterization

Nafeesa et al. (2017) evaluated a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity. This study contributes to the knowledge on the synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including those with potential antibacterial applications (Nafeesa et al., 2017).

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-10-8-14(11(2)25-10)16-19-20-17(26-16)18-15(21)9-27(22,23)13-6-4-12(24-3)5-7-13/h4-8H,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVLEHIEFBLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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